Cas no 88-26-6 (3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol structure
88-26-6 structure
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6
C15H24O2
236.349864959717
MFCD00017254
34462
87567976

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Properties

Names and Identifiers

    • 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • 2,6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
    • 2,6-ditert-butyl-4-(hydroxymethyl)phenol
    • BHT alcohol
    • Antioxidant 754
    • Ionox 100
    • Ionox 100 antioxidant
    • Butylated hydroxymethylphenol
    • Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 3,5-Di-t-butyl-4-hydroxybenzyl alcohol
    • AO 754
    • 2,6-Di-t-butyl-4-hydroxymethylphenol
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol
    • di-tert-Butyl-4-hydroxymethyl p
    • CAS-88-26-6
    • InChI=1/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H
    • NSC 159133
    • 2,6-di-tert-Butyl-4-hydroxymethyl phenol
    • NSC-159133
    • 2,6-di-tert.butyl-4-hydroxymethylphenol
    • 46ND6GQI48
    • 3,5-Di-tert-butyl-4-hydroxybenzylalcohol
    • 2, 6-Di-tert-butyl-4-hydroxymethylphenol
    • 3,5-Di-tert-butyl-4-hydroxy-Benzyl alcohol
    • D1480
    • Benzyl alcohol,5-di-tert-butyl-4-hydroxy-
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 8CI
    • 88-26-6
    • 4-06-00-06080 (Beilstein Handbook Reference)
    • AO-754
    • 4-hydroxymethyl-2,6-di-t-butylphenol
    • CHEMBL225220
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97%
    • Benzenemethanol, 4-hydroxy-3,5-di-tert-butyl
    • A842513
    • UNII-46ND6GQI48
    • DTXCID70211
    • EINECS 201-815-6
    • di-tert-Butyl-4-hydroxymethyl phenol
    • DTXSID7020211
    • FT-0614733
    • Benzenemethanol, 4-hydroxy-3,5-di-tert.-butyl
    • BENZYL ALCOHOL, 3,5-DI-tert-BUTYL-4-HYDROXY-
    • 4-hydroxymethyl-2,6-di-tert-butylphenol
    • 2, 6-Di-tert-butyl-4-(hydroxymethyl)phenol
    • AS-69598
    • CS-0204438
    • BRN 2052291
    • 3,5-ditert.butyl-4-hydroxybenzyl alcohol
    • 3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzenemethanol
    • SCHEMBL42656
    • NCGC00258185-01
    • 3,5-di-tert-butyl-4-hydroxybenzylalkohol
    • Tox21_200631
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol, 9CI
    • CCRIS 7069
    • W-100408
    • NSC159133
    • alpha-Hydroxy-2,6-di-tert-butyl-p-cresol
    • 4-hydroxymethyl-2,6-di-tertbutylphenol
    • Q27258951
    • 2,6-Di-tert-butyl-4-hydroxymethyl-phenol
    • 2,6-bis(1,1-dimethylethyl)-4-(hydroxymethyl)phenol
    • LS-2825
    • CHEBI:173703
    • AM808204
    • Benzenemethanol,5-bis(1,1-dimethylethyl)-4-hydroxy-
    • 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol
    • NCGC00248772-01
    • MFCD00017254
    • AKOS000249317
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol (ACI)
    • Benzyl alcohol, 3,5-di-tert-butyl-4-hydroxy- (6CI, 7CI, 8CI)
    • 3,5-Di-t-butyl-4-hydroxy-benzyl alcohol
    • 3,5-Di-tert-butyl-4-hydroxyphenylmethanol
    • 4-Hydroxy-3,5-di-tert-butylbenzyl alcohol
    • Ethanox 754
    • 4-hydroxymethyl-2,6-di-tert-butyl phenol
    • 1ST2323
    • BHTBzOH
    • DB-057052
    • 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Solution in Methanol, 1000mug/mL
    • 4-HMDBP
    • 2,6-bis(tert-butyl)-4-(hydroxymethyl)phenol
    • 1ST2323-1000
    • NS00015217
    • +Expand
    • MFCD00017254
    • HNURKXXMYARGAY-UHFFFAOYSA-N
    • 1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
    • OC1C(C(C)(C)C)=CC(CO)=CC=1C(C)(C)C
    • 2052291

Computed Properties

  • 236.17800
  • 2
  • 2
  • 3
  • 236.178
  • 17
  • 223
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 2
  • 0
  • 40.5

Experimental Properties

  • 3.47950
  • 40.46000
  • 1.5542 (estimate)
  • 214°C 40mm
  • 139.0 to 142.0 deg-C
  • 0.0±0.7 mmHg at 25°C
  • 214°C/40mm
  • Solid
  • 0.9845 (rough estimate)

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Security Information

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Customs Data

  • 2907299090
  • China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IFB9-1g
Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
88-26-6 97%(GC)
1g
$39.00 2024-04-20
A2B Chem LLC
AI58853-1g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6 96%
1g
$10.00 2024-04-19
Aaron
AR00IFJL-1g
Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
88-26-6 98%
1g
$6.00
abcr
AB109032-5 g
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol; 96%
88-26-6
5g
€63.00
Alichem
A014001493-250mg
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
88-26-6 97%
250mg
$480.00 2023-08-31
Ambeed
A665364-100g
2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
88-26-6 98%
100g
$182.0
Apollo Scientific
OR2794-1g
2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol
88-26-6 95%
1g
£10.00 2023-01-20
Cooke Chemical
T8533230-25g
2,6-Di-tert-butyl-4-hydroxymethylphenol
88-26-6 >97.0%(GC)
25g
RMB 1096.00 2023-09-07
eNovation Chemicals LLC
D758050-100g
Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
88-26-6 97.0%
100g
$335
TRC
D178155-500mg
3,5-di-Tert-butyl-4-hydroxybenzyl Alcohol
88-26-6
500mg
$ 58.00 2023-09-08

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ,  Water
Reference
Oxidation using quaternary ammonium polyhalides. IX. Oxidation of hindered phenols with benzyltrimethylammonium tribromide
Kajigaeshi, Shoji; et al, Bulletin of the Chemical Society of Japan, 1991, 64(3), 1060-2

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, dichlorobromate(1-) (1:1) Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Reference
Oxidation of 2,6-di-t-butyl-4-methylphenol and its derivatives with tetraalkylammonium dichlorobromate(1-)
Kimura, Noriyosi; et al, Wakayama Daigaku Kyoikugakubu Kiyo, 2009, 59, 33-38

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
Reference
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
Reference
Unusual transformation of 4-hydroxy/methoxybenzylic alcohols via C-C ipso-substitution reaction using proton-exchanged montmorillonite as media
Chen, Xuan; et al, Tetrahedron Letters, 2020, 61(48),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: (T-4)-Trihydro(methanamine)boron Solvents: Water ;  30 min, rt
Reference
Hydrogenation of Aldehydes and Ketones to Corresponding Alcohols with Methylamine Borane in Neat Water
Duan, Yifan; et al, Synthetic Communications, 2014, 44(17), 2555-2564

Synthetic Circuit 6

Reaction Conditions
Reference
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water
Reference
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt
Reference
Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions
Willcockson, Maren Gulsrud; et al, Journal of Pharmaceutical Sciences, 2013, 102(10), 3579-3585

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Perchloric acid
Reference
Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions
Davis, Brian R.; et al, Journal of the Chemical Society, 1982, (7), 1499-507

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Boric acid (H3BO3)
2.1 Reagents: Sodium borohydride Solvents: Acetonitrile
Reference
Oxidation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol and 3,5-di-tert-butyl-4-hydroxybenzaldehyde with oxygen in aqueous ammonia solutions
Fedulina, T. G.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(8), 1706-15

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  heated; 9 h, 56 °C
1.2 Catalysts: Thiourea Solvents: Water ;  cooled; 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7.5, 80 °C
2.1 Reagents: Bromine Solvents: tert-Butanol ;  1 h, 40 °C; 0.5 h, 40 °C
Reference
An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol
Xie, J. Y.; et al, Organic Preparations and Procedures International, 2015, 47(3), 236-241

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  1 h, 70 °C
2.1 Reagents: Water
Reference
Synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl amine from 3,5-di-tert-butyl-4-hydroxybenzyl acetate
Bukharov, S. V.; et al, Vestnik Kazanskogo Tekhnologicheskogo Universiteta, 2013, 16(6), 30-32

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
2.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -30 °C; 30 min, -30 °C
2.1 Solvents: Dichloromethane-d2 ;  -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
3.1 Solvents: Dichloromethane-d2 ,  Water ;  5 min, rt; rt
Reference
Synthesis and Reactivity of the Methylene Arenium Form of a Benzyl Cation, Stabilized by Complexation
Poverenov, Elena; et al, Journal of the American Chemical Society, 2006, 128(51), 16450-16451

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Raw materials

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Preparation Products

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Suppliers

HU BEI NUO NA Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-26-6)
SHAO JING LI
17386138556
service@nornachem.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:88-26-6)
CHEN DAN DAN
15827180502
1148980033@qq.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-26-6)
SUN YAO
18064098002
1248580055@qq.com
JIANG SU RUN FENG HE CHENG Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-26-6)
CAI JING LI
18662931390
507167383@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:88-26-6)
TANG SI LEI
15026964105
2881489226@qq.com

3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:88-26-6)3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
A842513
99%
100g
164.0